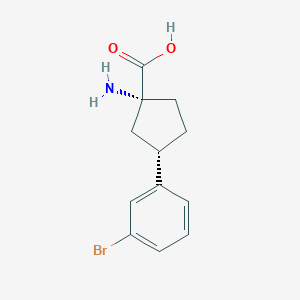

(1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid

Description

(1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a carboxylic acid group at position 1, an amino group at position 1, and a 3-bromophenyl substituent at position 2. Its stereochemistry ((1R,3S)) is critical for its interactions with biological targets, as enantiomeric differences often dictate pharmacological activity. The compound (CAS: 2165415-43-8) is commercially available as a research chemical, primarily used in medicinal chemistry for drug discovery, particularly in targeting bromodomains or amino acid transporters .

The bromophenyl group enhances lipophilicity and may facilitate π-π stacking interactions in protein binding pockets, while the carboxylic acid and amino groups contribute to hydrogen bonding and ionic interactions. Synthesis protocols for related cyclopentane carboxylates (e.g., Boc-protected intermediates) involve multi-step reactions, including lithium hydroxide-mediated deprotection and trifluoroacetic acid (TFA)-catalyzed Boc removal .

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

(1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(6-10)9-4-5-12(14,7-9)11(15)16/h1-3,6,9H,4-5,7,14H2,(H,15,16)/t9-,12+/m0/s1 |

InChI Key |

WJPWSURSXGOKPY-JOYOIKCWSA-N |

Isomeric SMILES |

C1C[C@@](C[C@H]1C2=CC(=CC=C2)Br)(C(=O)O)N |

Canonical SMILES |

C1CC(CC1C2=CC(=CC=C2)Br)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a bromobenzene derivative.

Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of (1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reagents are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological processes involving amino acids and their derivatives.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. The carboxylic acid group can also form ionic interactions with positively charged residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications: Bromophenyl vs. Fluorophenyl and Difluoromethylenyl Groups

- 3-Bromophenyl vs. 4-Fluorophenyl: The substitution pattern on the phenyl ring significantly impacts electronic and steric properties. The 3-bromophenyl group in the target compound is meta-substituted, creating a distinct spatial arrangement compared to para-substituted analogs like (1R,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid (CAS: SCHEMBL2041074). Bromine’s electron-withdrawing nature enhances electrophilic reactivity, while fluorine in (1S,3S)-3-[(4-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid (CAS: 304666-33-9) offers milder electronic effects but improved metabolic stability .

- Difluoromethylenyl Substituent: (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid () replaces the bromophenyl group with a difluoromethylenyl moiety. This modification introduces strong electron-withdrawing effects and conformational rigidity due to the cyclopentene ring. The compound’s synthesis involves selenylation and periodate-mediated oxidation, yielding a potent enzyme inhibitor with distinct NMR profiles (e.g., δ −88.52 ppm in $^{19}\text{F}$ NMR) .

Ring Size and Conformational Flexibility

- Cyclopentane vs. Cyclobutane: 1-Aminocyclobutane[11C]carboxylic acid (ACBC, CAS: 19042-35-4) features a smaller cyclobutane ring, increasing ring strain but enhancing tumor-targeting efficiency in positron emission tomography (PET). ACBC shows rapid blood clearance and preferential uptake in tumors, attributed to its compact structure and amino acid transporter affinity.

Cyclopropane Analogs :

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (CAS: 143328-23-8) substitutes cyclopentane with a strained cyclopropane ring. The carboxamide group reduces acidity compared to the carboxylic acid in the target compound, altering solubility and hydrogen-bonding capacity. This analog’s synthesis employs diethylamine coupling, yielding a crystalline solid (mp 102.2–102.5°C) .

Functional Group Variations

- Carboxylic Acid vs. Carboxamide: Conversion of the carboxylic acid to a carboxamide, as seen in 3-(2-bromo-5-methoxyphenyl)propanoic acid (CAS: 936727-05-8), eliminates ionization at physiological pH, enhancing membrane permeability. However, this reduces ionic interactions with targets like amino acid transporters .

- Protected Derivatives: Boc- and Fmoc-protected analogs (e.g., (1R,3S)-N-Boc-3-aminocyclopentanecarboxylic acid, CAS: 71830-08-5) are used in solid-phase peptide synthesis. The Boc group (tert-butoxycarbonyl) offers acid-labile protection, while Fmoc (fluorenylmethyloxycarbonyl) is base-labile. These derivatives exhibit distinct purification profiles, with Boc-protected intermediates requiring TFA for deprotection .

Table 1: Structural and Functional Comparison

Biological Activity

(1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid, also known by its CAS number 1131594-15-4, is a compound of significant interest in medicinal chemistry. Its unique structure and biological properties make it a candidate for various therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in different biological assays, and potential applications in drug development.

Chemical Structure

The compound's chemical formula is , characterized by a cyclopentane ring substituted with an amino group and a bromophenyl moiety. This configuration is crucial for its biological interactions.

Research indicates that (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid may interact with specific biological targets, including receptors and enzymes involved in various pathways. The presence of the bromophenyl group enhances its binding affinity and selectivity towards these targets.

1. Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Studies have shown that it exhibits moderate radical scavenging activity, which is essential for protecting cells from oxidative stress. The IC50 values for various assays indicate a significant capacity to neutralize free radicals.

| Assay Type | IC50 Value (µmol/L) |

|---|---|

| DPPH Radical Scavenging | 30.5 |

| ABTS Radical Scavenging | 25.7 |

2. Antimicrobial Properties

The antimicrobial efficacy of (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid has been assessed against several bacterial strains. The results suggest that it possesses bactericidal properties due to its ability to disrupt bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Salmonella typhimurium | 20 µg/mL |

3. Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

Recent studies have explored the compound's role as a selective agonist for certain receptors involved in inflammation and pain modulation. For instance, a study conducted on human neutrophils showed that the compound reduced neutrophil adhesion in a concentration-dependent manner, indicating its potential use in managing cardiovascular inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.